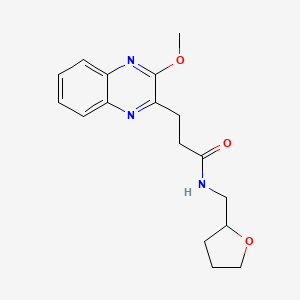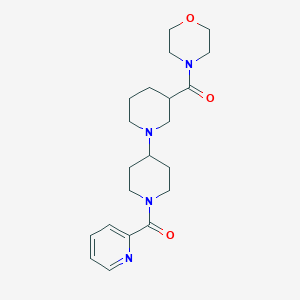![molecular formula C22H23N3O4 B5350332 N-[1-(1-azepanylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5350332.png)
N-[1-(1-azepanylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-azepanylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide, commonly known as AZB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely studied due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.
Applications De Recherche Scientifique
AZB has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. In medicinal chemistry, AZB has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. In addition, AZB has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of AZB involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. AZB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, AZB can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZB has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that AZB can inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, AZB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AZB is its potential applications in the field of medicinal chemistry. AZB has shown promising results as an anticancer agent and has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of AZB is its complex synthesis method, which requires careful monitoring of reaction conditions and purification steps to ensure the purity of the final product.
Orientations Futures
There are several future directions for the study of AZB. One of the future directions is the development of more efficient and cost-effective synthesis methods for AZB. In addition, further studies are needed to determine the potential applications of AZB in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, the development of AZB-based materials for applications in the field of material science is also an area of future research.
Conclusion:
In conclusion, AZB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The synthesis of AZB is a multi-step process that requires careful monitoring of reaction conditions and purification steps to ensure the purity of the final product. AZB has shown promising results as an anticancer agent and has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. While there are limitations to the use of AZB, there are also several future directions for the study of this compound, including the development of more efficient synthesis methods and the exploration of its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of AZB involves the reaction of 4-nitrobenzaldehyde with 1-azepanecarboxylic acid to form the intermediate compound, which is then reacted with benzoyl chloride to form the final product, AZB. The synthesis of AZB is a multi-step process that requires careful monitoring of reaction conditions and purification steps to ensure the purity of the final product.
Propriétés
IUPAC Name |
N-[(Z)-3-(azepan-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21(18-8-4-3-5-9-18)23-20(22(27)24-14-6-1-2-7-15-24)16-17-10-12-19(13-11-17)25(28)29/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,23,26)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJDLBPSJAGPMV-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5350255.png)


![(4R)-N-methyl-4-[4-({methyl[(3-methyl-2-thienyl)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5350285.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350287.png)
![[(4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5350289.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5350290.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide](/img/structure/B5350314.png)
![4-chloro-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5350317.png)
![3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5350324.png)

![{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}methylamine oxalate](/img/structure/B5350346.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350348.png)